ITD-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

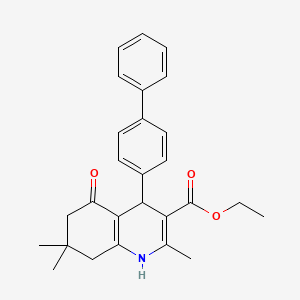

ethyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO3/c1-5-31-26(30)23-17(2)28-21-15-27(3,4)16-22(29)25(21)24(23)20-13-11-19(12-14-20)18-9-7-6-8-10-18/h6-14,24,28H,5,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFUJLFTRWWLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)CC(C2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of ITD-1?

An In-depth Technical Guide on the Mechanism of Action of ITD-1

Introduction

This compound is a small molecule that has been identified as the first selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] This pathway is integral to a multitude of cellular processes, including growth, differentiation, apoptosis, and cellular homeostasis.[2][3] Dysregulation of TGF-β signaling is implicated in various diseases, such as cancer and fibrosis.[3][4] this compound has garnered significant interest for its ability to selectively promote the differentiation of uncommitted mesoderm into cardiomyocytes, highlighting a critical role for TGF-β signaling in controlling cardiovascular lineage specification.[1] This document provides a detailed technical overview of the mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of TGF-β Signaling

The primary mechanism of action of this compound is the selective inhibition of the TGF-β signaling cascade. It achieves this by preventing the phosphorylation of the key downstream effector proteins, Smad2 and Smad3.[1]

The Canonical TGF-β Signaling Pathway

This compound's Point of Intervention

This compound functions as a potent inhibitor of the TGF-β receptor.[1] By inhibiting the receptor, likely TβRII, it directly prevents the subsequent phosphorylation of Smad2 and Smad3 that is induced by TGF-β ligands.[1] This action effectively halts the signal transduction cascade before it reaches the nucleus, thereby preventing the transcription of TGF-β target genes.

A key feature of this compound is its selectivity. While the TGF-β and Activin/Nodal signaling pathways both utilize the Smad2/3 and Smad4 intracellular cascade, this compound demonstrates significantly weaker and only partial inhibition of Activin A-induced signaling compared to its potent blockade of TGF-β2 signaling.[1] This selectivity makes it a valuable tool for dissecting the distinct roles of these related pathways.

It is also important to note the stereochemistry of this compound. The resolved enantiomer, (+)-ITD-1, possesses the significant TGF-β inhibitory and cardiogenic activity, while (-)-ITD-1 shows substantially less activity and can be used as a negative control for non-specific effects.[10]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness in blocking TGF-β pathway activity.

| Compound | Target/Pathway | IC50 | Cell Line | Assay Description |

| This compound | TGFβ receptor | 460 nM | Not Specified | Not Specified |

| This compound | TGFβ2 Signaling | 850 nM | HEK293T | SBE4-Luciferase Reporter Assay |

| This compound | TGFβ/Smad Signaling | 0.85 µM | HEK293 | Inhibition of TGFβ-2/activin A-stimulated signaling |

[Table data sourced from MedchemExpress.[1]]

Signaling Pathway Visualization

The following diagram illustrates the canonical TGF-β signaling pathway and highlights the point of inhibition by this compound.

Caption: TGF-β signaling pathway and this compound's mechanism of action.

Key Experimental Protocols

The mechanism of this compound has been elucidated through standard molecular biology techniques designed to probe signaling pathway activity.

SBE4-Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the Smad complex in response to TGF-β stimulation and its inhibition by this compound.

-

Objective: To determine the IC50 of this compound for the TGF-β/Smad signaling pathway.

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used.[1]

-

Methodology:

-

Transfection: HEK293T cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple Smad Binding Elements (SBE4-Luc).[1] A second plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Treatment: Post-transfection, cells are pre-treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period.

-

Stimulation: The cells are then stimulated with a known concentration of TGF-β2 to activate the signaling pathway.[1]

-

Lysis and Measurement: After an incubation period (e.g., 16-24 hours), cells are lysed, and the luminescence from both Firefly (SBE4-Luc) and Renilla luciferases is measured using a luminometer.

-

Data Analysis: The Firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The normalized values are then used to calculate the percent inhibition at each this compound concentration relative to the TGF-β2-stimulated control, allowing for the determination of the IC50 value.

-

Western Blot Analysis of Smad2/3 Phosphorylation

This technique directly visualizes the key biochemical event inhibited by this compound: the phosphorylation of Smad2 and Smad3.

-

Objective: To confirm that this compound blocks the phosphorylation of Smad2 and Smad3.

-

Cell Line: HEK293 cells or other cell types responsive to TGF-β.[1]

-

Methodology:

-

Cell Culture and Treatment: Cells are seeded and grown to a suitable confluency. They are then treated with this compound (e.g., 5 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[1]

-

Stimulation: Following pre-treatment, cells are stimulated with TGF-β2 for a short period (e.g., 30-60 minutes) to induce maximal Smad2/3 phosphorylation.

-

Protein Extraction: Cells are washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for phospho-Smad2 and phospho-Smad3. To ensure equal protein loading, the membrane is also probed with antibodies against total Smad2/3 and a housekeeping protein (e.g., GAPDH or β-actin).[1]

-

Detection: After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

-

Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated Smad to total Smad is calculated for each condition to determine the inhibitory effect of this compound.[1]

-

Experimental Workflow Visualization

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound.

Caption: A typical workflow for testing this compound's inhibitory action.

Conclusion

This compound is a selective small-molecule inhibitor of the TGF-β signaling pathway. Its mechanism of action is centered on the inhibition of the TGF-β receptor complex, which prevents the phosphorylation of the downstream signaling mediators Smad2 and Smad3. This targeted inhibition blocks the nuclear translocation of the Smad complex and the subsequent transcription of TGF-β-responsive genes. This specific and potent activity makes this compound an invaluable chemical probe for studying the roles of TGF-β signaling in development and disease, particularly in the context of cardiogenesis and tissue fibrosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. youtube.com [youtube.com]

- 3. What are TGF-β1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. bioengineer.org [bioengineer.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. iji.sums.ac.ir [iji.sums.ac.ir]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. cellagentech.com [cellagentech.com]

An In-depth Technical Guide to ITD-1: A Selective TGF-β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, and its dysregulation is implicated in numerous pathologies, including cancer, fibrosis, and autoimmune diseases. Consequently, the development of selective inhibitors of this pathway is of significant therapeutic interest. This technical guide provides a comprehensive overview of ITD-1, a small molecule inhibitor with a unique mechanism of action that sets it apart from traditional kinase inhibitors. This compound selectively targets the TGF-β pathway by inducing the proteasomal degradation of the TGF-β type II receptor (TGFBR2), thereby blocking downstream signaling. This document details the mechanism of action of this compound, presents quantitative data on its efficacy and selectivity, provides detailed protocols for key experimental assays, and includes visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a 1,4-dihydropyridine derivative identified from a small molecule screen for its ability to induce cardiomyocyte differentiation from embryonic stem cells (ESCs)[1]. Subsequent studies revealed that its pro-cardiomyogenic activity stems from its potent and selective inhibition of the TGF-β signaling pathway. Unlike many other TGF-β inhibitors that target the kinase activity of the type I or type II receptors, this compound employs a novel mechanism of action, making it a valuable tool for studying TGF-β signaling and a promising lead compound for therapeutic development.

Mechanism of Action

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a heterotetrameric complex of two TGF-β type I (TGFBR1) and two type II (TGFBR2) serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of TGFBR1 by the constitutively active TGFBR2. Activated TGFBR1 then phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

This compound's inhibitory action is unique. It does not inhibit the kinase activity of either TGFBR1 or TGFBR2. Instead, this compound induces the proteasomal degradation of TGFBR2[1][2]. By promoting the removal of TGFBR2 from the cell surface, this compound effectively dismantles the receptor complex required for signal initiation, leading to a potent and selective blockade of the TGF-β pathway. This mechanism prevents the phosphorylation of SMAD2/3 and the subsequent nuclear translocation and gene regulation.[3]

Quantitative Data

The efficacy and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Potency of this compound in Inhibiting TGF-β Signaling

| Assay Type | Cell Line | Ligand | IC50 | Reference |

| SBE4-Luciferase Reporter | HEK293T | TGF-β2 | ~0.4-0.8 µM | [1] |

| SBE4-Luciferase Reporter | HEK293T | TGF-β2 | 850 nM | |

| SBE4-Luciferase Reporter | Not Specified | TGF-β | 0.85 µM |

Table 2: Selectivity of this compound

| Signaling Pathway | Assay Type | Cell Line | Activity | Reference |

| Activin A | SBE4-Luciferase Reporter | HEK293T | Weak and partial inhibitor | [1] |

| BMP | Not Specified | Not Specified | No inhibition | [1] |

| Wnt | Not Specified | Not Specified | No inhibition | [1] |

Table 3: this compound Induced Degradation of TGFBR2

| Assay Type | Cell Line | Construct | Treatment Time | Effect | Reference |

| Western Blot | HEK293T | Overexpressed TGFBR2 | 24h | Strong downregulation | [2] |

| Flow Cytometry | HEK293T | HA-TGFBR2-mCherry | 24h | Dose-dependent decrease in total and extracellular TGFBR2 | [2] |

| Flow Cytometry | HEK293T | HA-TGFBR2 | 24h | IC50 = 1.05 µM for degradation | [2] |

| Flow Cytometry | HEK293T | TGFBR2-mCherry | 24h | IC50 = 1.31 µM for degradation | [2] |

| Flow Cytometry | HEK293T | HA-TGFBR2-mCherry | 6-24h | Maximal reduction by 24h | [2] |

Table 4: Effect of this compound on Cardiomyocyte Differentiation

| Cell Type | Assay | Treatment Window | Effect | Reference |

| Mouse Embryonic Stem Cells | Flow cytometry for cTnT+ cells | Days 3-5 of differentiation | Selectively enhances differentiation of uncommitted mesoderm to cardiomyocytes | [1] |

| Rat Adipose Tissue-Derived Mesenchymal Stem Cells | Flow cytometry for cTnT+ cells | Not specified | Directed differentiation protocols can achieve up to ~44% efficiency | [3][4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

SBE4-Luciferase Reporter Assay for TGF-β Signaling Inhibition

This assay quantitatively measures the activity of the TGF-β/SMAD signaling pathway.

Materials:

-

HEK293T cells

-

SBE4-Luciferase reporter vector (containing tandem repeats of the SMAD-binding element driving firefly luciferase)

-

Renilla luciferase vector (for normalization)

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM with 10% FBS

-

Opti-MEM

-

Recombinant human TGF-β1

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Transfection:

-

For each well, prepare a DNA-lipid complex by co-transfecting the SBE4-Luciferase reporter vector and the Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells with the transfection complex for 4-6 hours.

-

Replace the transfection medium with fresh complete medium and incubate for 24 hours.

-

-

Inhibitor and Ligand Treatment:

-

Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of TGF-β signaling for each this compound concentration relative to the TGF-β1-stimulated control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blotting for Phospho-SMAD2/3

This method is used to detect the levels of phosphorylated SMAD2/3, a direct downstream target of the activated TGF-β receptor complex.

Materials:

-

NRK-49F cells (or other suitable cell line)

-

DMEM with 10% FBS

-

Recombinant human TGF-β1

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture NRK-49F cells to 80-90% confluency.

-

Pre-incubate cells with this compound (e.g., 3 µM) or vehicle for 1 hour.

-

Treat the cells with TGF-β1 (e.g., 2 ng/mL) for 45 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-SMAD2/3, total SMAD2/3, and GAPDH.

-

Normalize the phospho-SMAD2/3 signal to total SMAD2/3 and then to the loading control (GAPDH).

-

Cardiomyocyte Differentiation from Embryonic Stem Cells

This protocol describes a general method for inducing cardiomyocyte differentiation from mouse ESCs, where this compound can be applied to enhance the process.

Materials:

-

Mouse embryonic stem cells (mESCs)

-

ES cell culture medium (e.g., DMEM, 15% FBS, LIF, β-mercaptoethanol)

-

Differentiation medium (e.g., IMDM, 20% FBS, L-glutamine, transferrin, ascorbic acid)

-

This compound

-

Hanging drop culture plates or low-attachment plates for embryoid body (EB) formation

-

Gelatin-coated tissue culture plates

-

Primary antibody: anti-cardiac Troponin T (cTnT)

-

Fluorescently labeled secondary antibody

-

DAPI

-

Fluorescence microscope or flow cytometer

Procedure:

-

Embryoid Body (EB) Formation (Day 0):

-

Generate EBs from mESCs using the hanging drop method (e.g., 400 cells per 20 µL drop) or by plating cells on low-attachment plates in differentiation medium.

-

-

EB Culture (Days 1-3):

-

Continue to culture the EBs in suspension.

-

-

This compound Treatment (Days 3-5):

-

Plate the EBs onto gelatin-coated plates.

-

Treat the attached EBs with differentiation medium containing this compound (e.g., 1-5 µM).

-

-

Continued Differentiation (Days 5 onwards):

-

Replace the medium with fresh differentiation medium without this compound every 2 days.

-

Monitor for the appearance of spontaneously beating areas, typically starting around day 8-10.

-

-

Analysis of Differentiation Efficiency (e.g., Day 12):

-

Immunofluorescence: Fix the cells, permeabilize, and stain with anti-cTnT antibody followed by a fluorescently labeled secondary antibody and DAPI. Visualize and quantify the percentage of cTnT-positive cells.

-

Flow Cytometry: Dissociate the cells into a single-cell suspension, fix, permeabilize, and stain for cTnT. Analyze the percentage of cTnT-positive cells using a flow cytometer.

-

Conclusion

This compound represents a significant advancement in the field of TGF-β signaling research. Its unique mechanism of inducing TGFBR2 degradation provides a highly selective means of inhibiting this pathway, avoiding the off-target effects often associated with kinase inhibitors. The data presented in this guide highlight its potency and selectivity, and the detailed protocols offer a practical resource for researchers wishing to utilize this compound in their studies. Further investigation into the therapeutic potential of this compound and its analogs is warranted, particularly in the context of diseases driven by aberrant TGF-β signaling.

References

- 1. Small molecule-mediated TGF-β type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved Efficiency of Cardiomyocyte-Like Cell Differentiation from Rat Adipose Tissue-Derived Mesenchymal Stem Cells with a Directed Differentiation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Efficiency of Cardiomyocyte-Like Cell Differentiation from Rat Adipose Tissue-Derived Mesenchymal Stem Cells with a Directed Differentiation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mechanism of ITD-1: A Selective Inhibitor of TGF-β Signaling via SMAD2/3 Phosphorylation Blockade

A Technical Guide for Researchers and Drug Development Professionals

October 29, 2025

This technical guide provides an in-depth exploration of the molecular mechanism of ITD-1, a small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. This compound presents a unique mechanism of action by selectively blocking the phosphorylation of SMAD2 and SMAD3, key downstream effectors of the TGF-β cascade. This is achieved not by direct kinase inhibition of the TGF-β receptors, but through the induced proteasomal degradation of the TGF-β type II receptor (TGFBR2) in an ubiquitin-independent manner. This guide is intended for researchers, scientists, and drug development professionals investigating TGF-β signaling and its therapeutic modulation.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the TGF-β signaling pathway. Its primary mechanism involves the targeted degradation of TGFBR2, which is a critical step for the initiation of the signaling cascade. Unlike many other TGF-β inhibitors that target the kinase activity of the type I receptor (ALK5), this compound's action is independent of ALK5 kinase activity.[1] By promoting the degradation of TGFBR2, this compound effectively prevents the formation of the active receptor complex, thereby blocking the subsequent phosphorylation of the receptor-regulated SMADs, SMAD2 and SMAD3.[1]

A key feature of this compound's mechanism is that the proteasomal degradation of TGFBR2 it induces does not rely on the conventional ubiquitin-proteasome system.[1] This ubiquitin-independent degradation pathway represents a novel mode of action for small molecule inhibitors targeting the TGF-β pathway.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound in inhibiting TGF-β signaling.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (TGF-β2 signaling) | 850 nM | HEK293T | SBE4-Luciferase Reporter Assay | [1] |

| IC50 (Activin A signaling) | Weak and partial inhibition | HEK293T | SBE4-Luciferase Reporter Assay | [1] |

Table 1: In vitro efficacy of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound on TGF-β2 and Activin A signaling pathways.

| Treatment | Effect on TGFBR2 Levels | Effect on pSMAD2/3 Levels | Reference |

| This compound | Dose-dependent decrease | Dose-dependent decrease | [1] |

| This compound + MG132 (Proteasome Inhibitor) | Rescue of TGFBR2 degradation | Rescue of pSMAD2/3 inhibition | [1] |

| This compound + Bortezomib (Proteasome Inhibitor) | Rescue of TGFBR2 degradation | Rescue of pSMAD2/3 inhibition | [1] |

Table 2: Effect of this compound and proteasome inhibitors on TGFBR2 and pSMAD2/3 levels. This table illustrates that the effect of this compound on TGFBR2 and pSMAD2/3 is dependent on proteasome activity.

Signaling Pathway and Mechanism of Action Diagrams

Figure 1: Canonical TGF-β/SMAD Signaling Pathway.

Figure 2: Mechanism of this compound Action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in blocking SMAD2/3 phosphorylation.

Western Blot Analysis of SMAD2/3 Phosphorylation

This protocol is for assessing the levels of phosphorylated SMAD2/3 in response to TGF-β stimulation and this compound treatment.

a. Cell Culture and Treatment:

-

Seed cells (e.g., HEK293T, HaCaT, or other relevant cell lines) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

b. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

c. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

d. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-SMAD2 (Ser465/467) and total SMAD2/3 overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point is 1:1000.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) detection kit and image the blot.

-

For a loading control, probe the same membrane with an antibody against a housekeeping protein like GAPDH or β-actin.

Figure 3: Western Blot Experimental Workflow.

TGFBR2 Degradation Assay (Cycloheximide Chase)

This protocol is used to assess the stability of the TGFBR2 protein in the presence of this compound.

a. Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a desired pre-treatment time (e.g., 2 hours).

-

Add cycloheximide (CHX), a protein synthesis inhibitor, at a final concentration of 50-100 µg/mL to all wells. This is time point 0.

-

Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

b. Sample Preparation and Analysis:

-

At each time point, wash, lyse, and quantify protein as described in the Western Blot protocol (Section 1b-c).

-

Perform SDS-PAGE and Western blotting as described in Section 1d, using a primary antibody specific for TGFBR2.

-

Quantify the band intensities for TGFBR2 at each time point and normalize to a loading control (e.g., β-actin).

-

Plot the relative TGFBR2 protein levels against time to determine the protein half-life in the presence and absence of this compound.

Proteasomal Degradation Assay

This protocol is to confirm the involvement of the proteasome in this compound-induced TGFBR2 degradation.

a. Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with a proteasome inhibitor, such as MG132 (10-20 µM) or Bortezomib (100 nM), for 1-2 hours.

-

Add this compound (e.g., 10 µM) to the pre-treated cells and incubate for an additional 4-6 hours.

-

Include control groups with vehicle (DMSO), this compound alone, and the proteasome inhibitor alone.

b. Sample Preparation and Analysis:

-

Wash, lyse, and quantify protein as described in the Western Blot protocol (Section 1b-c).

-

Perform SDS-PAGE and Western blotting as described in Section 1d, using primary antibodies for TGFBR2 and pSMAD2/3.

-

Analyze the results to determine if the proteasome inhibitor can rescue the this compound-induced degradation of TGFBR2 and the subsequent block in SMAD2/3 phosphorylation.

SBE4-Luciferase Reporter Assay

This assay measures the transcriptional activity of the SMAD complex, providing a functional readout of the TGF-β pathway.

a. Cell Transfection:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect the cells with the SBE4-Luciferase reporter plasmid (containing SMAD-binding elements driving luciferase expression) and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

b. Cell Treatment:

-

24 hours post-transfection, pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with TGF-β2 (e.g., 100 pM) for 6-8 hours.

c. Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the SBE4-luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold induction of luciferase activity relative to the unstimulated control and plot the dose-response curve for this compound.

Conclusion

This compound represents a novel class of TGF-β signaling inhibitors with a distinct mechanism of action. By inducing the ubiquitin-independent proteasomal degradation of TGFBR2, this compound effectively blocks downstream SMAD2/3 phosphorylation and subsequent gene transcription. This technical guide provides a comprehensive overview of its mechanism, quantitative data on its activity, and detailed protocols for its characterization. This information will be valuable for researchers in the field of TGF-β signaling and for professionals involved in the development of new therapeutic agents targeting this critical pathway.

References

The Selective TGF-β Inhibitor ITD-1: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

[CITY, State] – [Date] – In the landscape of cellular signaling and regenerative medicine, the small molecule ITD-1 has emerged as a critical tool for researchers, particularly in the fields of cardiology and developmental biology. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application, with a focus on its role in directing the differentiation of cardiomyocytes from pluripotent stem cells.

Core Properties of this compound

This compound is a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] Its unique mechanism of action allows for precise modulation of cellular differentiation and has garnered significant interest for its potential in therapeutic development.

| Property | Value | Reference |

| CAS Number | 1099644-42-4 | [1][2][3][4] |

| Molecular Weight | 415.52 g/mol | [1][2][4] |

| Molecular Formula | C27H29NO3 | [1][4] |

| IC50 | 0.85 µM for TGF-β signaling inhibition | [1] |

Mechanism of Action: Selective Inhibition of the TGF-β Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[5] Dysregulation of this pathway is implicated in a variety of diseases, from fibrotic disorders to cancer.[5][6][7]

The canonical TGF-β signaling cascade begins with the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI).[5] This activated receptor complex subsequently phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[5][8] These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[5][8]

This compound exerts its inhibitory effect in a highly specific manner. Unlike many kinase inhibitors, this compound does not block the kinase activity of the TGF-β receptors.[2] Instead, it is understood to induce the proteasomal degradation of the TGF-β type II receptor, thereby preventing the initial signaling cascade.[2] This leads to a potent blockage of SMAD2/3 phosphorylation, the key downstream event in the canonical TGF-β pathway.[2]

Application in Cardiomyocyte Differentiation

One of the most significant applications of this compound is in the directed differentiation of pluripotent stem cells (PSCs) into cardiomyocytes. The precise temporal control of TGF-β signaling is critical for cardiac lineage specification. This compound's ability to selectively inhibit this pathway at specific developmental stages enhances the efficiency of cardiomyocyte generation.

Experimental Protocol: Directed Differentiation of PSCs to Cardiomyocytes using this compound

This protocol is a synthesis of established methods for PSC-cardiomyocyte differentiation, incorporating the use of this compound for enhanced efficiency.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel-coated culture plates

-

mTeSR1 medium

-

RPMI 1640 medium

-

B-27 Supplement (minus insulin)

-

CHIR99021

-

This compound

-

DPBS (with and without Ca2+/Mg2+)

-

TrypLE Select Enzyme

-

Soybean Trypsin Inhibitor

Workflow:

Procedure:

-

PSC Culture (Day -4 to 0): Culture hPSCs on Matrigel-coated plates in mTeSR1 medium. Passage cells to achieve 80-90% confluency on Day 0.

-

Mesoderm Induction (Day 0): Replace mTeSR1 medium with RPMI/B27 minus insulin containing CHIR99021 (typically 6-12 µM).

-

Cardiac Specification (Day 2): (Optional, can be optimized) Replace medium with RPMI/B27 minus insulin containing a Wnt inhibitor like IWP2 (typically 5 µM).

-

TGF-β Inhibition (Day 4): Replace medium with RPMI/B27 minus insulin containing this compound. A typical starting concentration is 1-5 µM. The optimal concentration may vary between cell lines and should be determined empirically.

-

Cardiomyocyte Maturation (Day 8 onwards): Replace medium every 2-3 days with RPMI/B27 (with insulin). Beating cardiomyocytes can typically be observed between days 8 and 12.

Analysis of this compound Activity: Western Blot for Phospho-SMAD2/3

To verify the inhibitory activity of this compound on the TGF-β pathway, a Western blot for the phosphorylated forms of SMAD2 and SMAD3 is a standard method.

Experimental Protocol: Western Blot for p-SMAD2/3

Materials:

-

Cell culture plates

-

TGF-β1 ligand

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 4-6 hours. Pre-treat with this compound (e.g., 1-10 µM) for 1 hour. Stimulate with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

-

Cell Lysis and Protein Quantification: Wash cells with cold PBS and lyse with lysis buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Quantitative Data

The inhibitory effect of this compound is dose-dependent. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

| Parameter | Description | Typical Range |

| Effective Concentration | Concentration of this compound for significant inhibition of SMAD2/3 phosphorylation. | 1 - 10 µM |

| Treatment Duration | Duration of this compound treatment for cardiomyocyte differentiation protocols. | 2 - 4 days |

Conclusion

This compound is a potent and selective small molecule inhibitor of the TGF-β signaling pathway, making it an invaluable tool for researchers in developmental biology and regenerative medicine. Its specific mechanism of action allows for precise control over cellular processes, most notably the differentiation of pluripotent stem cells into cardiomyocytes. The protocols outlined in this guide provide a framework for the effective application and analysis of this compound in a research setting. As with any experimental system, optimization of concentrations and timing is recommended to achieve the desired biological outcome.

References

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Protocol for differentiating cardiomyocytes and generating engineered heart tissues from human feeder-free extended pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 5. mdpi.com [mdpi.com]

- 6. bioengineer.org [bioengineer.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Transforming Growth Factor-Beta (TGF-β) Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Transforming Growth Factor-Beta (TGF-β) signaling pathway is a crucial cellular communication network that plays a pivotal role in a myriad of biological processes. These include cell growth, differentiation, apoptosis, and immune regulation.[1] Its dysregulation is implicated in a host of pathologies, ranging from fibrotic diseases to cancer, making it a subject of intense research and a key target for therapeutic development. This guide provides a comprehensive technical overview of the core TGF-β signaling pathway, methodologies for its investigation, and key quantitative data for researchers in the field.

Core Signaling Pathways

The TGF-β signaling cascade can be broadly divided into two main branches: the canonical Smad-dependent pathway and the non-canonical Smad-independent pathways.

The Canonical Smad-Dependent Pathway

The canonical pathway is the most well-characterized branch of TGF-β signaling. It involves a direct signal transduction from the cell surface receptors to the nucleus through the Smad family of proteins.

The process begins with the binding of a TGF-β superfamily ligand to a type II receptor (TβRII), which is a constitutively active serine/threonine kinase.[2] This binding event recruits and activates a type I receptor (TβRI), forming a heterotetrameric complex.[2][3] The activated TβRII then phosphorylates the TβRI at its glycine-serine rich (GS) domain, which in turn activates the TβRI kinase.[3][4]

The activated TβRI phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[1] This phosphorylation occurs at a conserved SSXS motif at their C-terminus.[5] Upon phosphorylation, the R-Smads undergo a conformational change, exposing a nuclear localization signal and enabling them to form a complex with the common-mediator Smad (Co-Smad), Smad4.[5][6] This heteromeric Smad complex then translocates to the nucleus where it acts as a transcription factor, binding to specific DNA sequences known as Smad Binding Elements (SBEs) in the promoter regions of target genes to regulate their expression.[6]

Non-Canonical Smad-Independent Pathways

In addition to the canonical Smad pathway, TGF-β receptors can also activate a variety of Smad-independent signaling cascades. These pathways contribute to the diversity and context-specificity of TGF-β responses. Key non-canonical pathways include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: TGF-β can activate the ERK, JNK, and p38 MAPK pathways. This can occur through the recruitment of adaptor proteins like Shc and the subsequent activation of the Ras-Raf-MEK-ERK cascade.

-

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: TGF-β receptors can activate the PI3K/AKT pathway, which is crucial for cell survival and proliferation.

-

Rho-like GTPase Pathways: TGF-β signaling can also modulate the activity of Rho-like GTPases such as RhoA, Rac1, and Cdc42, which are key regulators of the actin cytoskeleton, cell migration, and invasion.

Quantitative Data in TGF-β Signaling

The following tables summarize key quantitative parameters of the TGF-β signaling pathway. These values can vary depending on the cell type and experimental conditions.

Table 1: Ligand-Receptor Binding Affinities

| Ligand | Receptor | Dissociation Constant (Kd) | Notes |

| TGF-β1 | TβRII | 25-50 pM[7] | High-affinity binding. |

| TGF-β2 | TβRII | ~17 µM[8] | Low-affinity binding. |

| TGF-β3 | TβRII | ~73 nM[8] | High-affinity binding. |

| TGF-β2 | TβRI/TβRII complex | ~40 pM[7] | Co-expression of TβRI significantly increases the binding affinity of TGF-β2 to TβRII. |

| TGF-β isoforms | Betaglycan (TβRIII) | 5-20 nM[9][10] | Betaglycan acts as a co-receptor, presenting TGF-β2 to TβRII. |

Table 2: Cellular Concentrations and Kinetics

| Molecule | Cell Line/Type | Concentration/Abundance | Kinetic Parameter | Value |

| TGF-β Receptors | Various | 1-60 pM (Kd)[11] | - | - |

| Smad2 | PE25 cells | 8.5–12 × 10⁴ molecules/cell[12] | - | - |

| pSmad2/3 | A549 cells | - | Time to peak phosphorylation | ~1 hour |

| pSmad2/3 | General | - | Time to maximal levels | 30-60 minutes[7] |

Experimental Protocols for Studying TGF-β Signaling

A variety of experimental techniques are employed to investigate the different aspects of the TGF-β signaling pathway. Detailed methodologies for key experiments are provided below.

Western Blotting for Phospho-Smad2/3

This protocol is used to detect the phosphorylation status of Smad2 and Smad3, a key indicator of canonical TGF-β pathway activation.

Methodology:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Starve the cells in serum-free media for 12-24 hours to reduce basal signaling. Treat the cells with the desired concentration of TGF-β1 (e.g., 5 ng/mL) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Smad2/3 overnight at 4°C. Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against total Smad2/3 or a loading control like GAPDH or β-actin to normalize for protein loading.

Co-Immunoprecipitation (Co-IP) of Smad2/3 and Smad4

This protocol is used to demonstrate the interaction between phosphorylated Smad2/3 and Smad4, a key step in the formation of the active Smad complex.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with TGF-β1 as described for Western blotting to induce the formation of Smad complexes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against Smad4 (or Smad2/3) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Smad2/3 (if Smad4 was immunoprecipitated) and Smad4 to confirm the interaction.

Chromatin Immunoprecipitation (ChIP) for Smad2/3

This protocol is used to identify the genomic regions where the Smad complex binds to regulate gene expression.

Methodology:

-

Cell Culture and Cross-linking: Culture cells to ~80% confluency and treat with TGF-β1 to induce Smad nuclear translocation. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Pre-clear the sheared chromatin with Protein A/G agarose beads. Incubate the pre-cleared chromatin with a ChIP-grade antibody against Smad2/3 or a control IgG overnight at 4°C.

-

Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G agarose beads. Wash the beads extensively with a series of low and high salt wash buffers to remove non-specific interactions.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Luciferase Reporter Assay for TGF-β/Smad Signaling Activity

This assay provides a quantitative measure of the transcriptional activity of the Smad complex.

Methodology:

-

Plasmid Constructs: Use a luciferase reporter plasmid containing multiple copies of the Smad Binding Element (SBE) upstream of a minimal promoter driving the firefly luciferase gene. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.

-

Cell Transfection: Transfect the cells with the SBE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Cell Treatment: After 24-48 hours, treat the transfected cells with various concentrations of TGF-β1 or with potential pathway inhibitors.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number. Calculate the fold change in luciferase activity relative to the untreated control.

Conclusion

The TGF-β signaling pathway is a complex and tightly regulated network that is fundamental to cellular homeostasis and development. Its dual role as both a tumor suppressor and a promoter of metastasis highlights the context-dependent nature of its signaling outcomes. A thorough understanding of the core components, quantitative parameters, and regulatory mechanisms of this pathway is essential for researchers and drug development professionals seeking to modulate its activity for therapeutic benefit. The experimental protocols and data presented in this guide provide a solid foundation for the investigation of this critical signaling cascade.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. cusabio.com [cusabio.com]

- 4. Smad2, Smad3 and Smad4 cooperate with Sp1 to induce p15Ink4B transcription in response to TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cooperative binding of transforming growth factor (TGF)-beta 2 to the types I and II TGF-beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TβR-II Discriminates the High- and Low-Affinity TGF-β Isoforms via Two Hydrogen-Bonded Ion Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational modeling of TGF-β2:TβRI:TβRII receptor complex assembly as mediated by the TGF-β coreceptor betaglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structures of TGF-β with betaglycan and signaling receptors reveal mechanisms of complex assembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distribution and modulation of the cellular receptor for transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding affinity of transforming growth factor-beta for its type II receptor is determined by the C-terminal region of the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Binding Properties of the Transforming Growth Factor-β Coreceptor Betaglycan: Proposed Mechanism for Potentiation of Receptor Complex Assembly and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Specificity and Selectivity of ITD-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

ITD-1 (Inducer of TGF-β Type II Receptor Degradation-1) is a novel small molecule that selectively inhibits the Transforming Growth Factor-β (TGF-β) signaling pathway. Unlike traditional kinase inhibitors, this compound functions through a distinct mechanism of action: it induces the proteasomal degradation of the TGF-β type II receptor (TGFBR2). This targeted degradation leads to a potent and selective blockade of downstream TGF-β signaling. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in a variety of diseases, such as cancer and fibrosis. This compound has emerged as a valuable chemical probe to investigate the roles of TGF-β signaling and as a potential starting point for therapeutic development. Its unique mechanism of inducing receptor degradation offers a different modality for pathway inhibition compared to ATP-competitive kinase inhibitors. This guide will delve into the specifics of this compound's interaction with its target and its selectivity profile.

Target Specificity and Mechanism of Action

This compound's primary molecular target is the TGF-β type II receptor (TGFBR2). However, it does not function by inhibiting the kinase activity of either the type I (TGFBR1) or type II receptors.[1][2] Instead, this compound promotes the clearance of TGFBR2 from the cell surface and its subsequent degradation by the proteasome.[1] This leads to a reduction in the total cellular levels of TGFBR2, thereby preventing the initiation of the TGF-β signaling cascade. The degradation of TGFBR2 is rescued by proteasome inhibitors such as MG132 and Bortezomib, but not by the lysosome inhibitor Chloroquine, confirming the involvement of the proteasome in this process.[1]

Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGFBR2. This leads to the recruitment and phosphorylation of TGFBR1, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, translocates to the nucleus, and regulates the transcription of target genes. By inducing the degradation of TGFBR2, this compound effectively blocks all downstream events in this cascade, including the phosphorylation of SMAD2 and SMAD3.[2]

Selectivity Profile

This compound exhibits high selectivity for the TGF-β signaling pathway over the closely related Activin/Nodal signaling pathways, which also signal through SMAD proteins.[1] While this compound potently blocks the phosphorylation of SMAD2/3 induced by TGF-β2, it has only a minimal effect on SMAD2/3 phosphorylation in response to Activin A.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound's potency and selectivity. It is important to note that a comprehensive off-target profile, such as a kinome scan, is not publicly available for this compound. Therefore, its selectivity against a broad range of kinases is currently unknown.

| Assay | Parameter | Value | Reference |

| TGF-β Receptor Inhibition | IC₅₀ | 460 nM | [3] |

| (+)-ITD-1 TGF-β2 Inhibition | IC₅₀ | 0.46 µM | [4] |

| TGFBR2 Degradation (HA-TGFBR2) | IC₅₀ | 1.05 µM | [5] |

| TGFBR2 Degradation (TGFBR2-mCherry) | IC₅₀ | 1.31 µM | [5] |

Table 1: Potency of this compound in Various Assays

| Pathway | Effect | Comment | Reference |

| TGF-β | Strong Inhibition | Induces TGFBR2 degradation | [1][2] |

| Activin/Nodal | Weak/Partial Inhibition | Minimally affects Activin A-induced signaling | [2] |

Table 2: Selectivity of this compound

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the target specificity and selectivity of this compound.

Luciferase Reporter Assay for TGF-β Signaling

This assay measures the activity of the TGF-β signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of SMAD-binding elements (SBEs).

Protocol:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

Co-transfect the cells with a SBE4-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours, replace the medium with serum-free medium and add this compound at various concentrations.

-

Incubate for 1-2 hours.

-

-

Pathway Stimulation:

-

Stimulate the cells with a recombinant TGF-β ligand (e.g., TGF-β2) at a concentration known to induce a robust response (e.g., 100 pM).

-

Incubate for 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).

-

Western Blot for Phospho-SMAD2/3

This method is used to directly assess the phosphorylation status of SMAD2 and SMAD3, the immediate downstream targets of the activated TGF-β receptor complex.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HeLa, HaCaT) to 80-90% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with this compound or vehicle control for 1-2 hours.

-

Stimulate with TGF-β ligand for 30-60 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phospho-SMAD2/3 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin).

-

Flow Cytometry for TGFBR2 Levels

This technique is employed to quantify both the cell surface and total cellular levels of TGFBR2 to demonstrate this compound-induced degradation.

Protocol:

-

Cell Culture and Treatment:

-

Use cells expressing a tagged version of TGFBR2 (e.g., HA-TGFBR2-mCherry) for ease of detection of both surface (HA tag) and total (mCherry) receptor.

-

Treat cells with this compound or vehicle for 24 hours.

-

-

Cell Staining (Surface Receptor):

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

-

Incubate the cells with a primary antibody against the extracellular tag (e.g., anti-HA) for 30 minutes on ice.

-

Wash and incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

-

-

Data Acquisition:

-

Wash the cells and resuspend in FACS buffer.

-

Analyze the cells on a flow cytometer, detecting the fluorescence from the secondary antibody (for surface receptor) and the fluorescent protein tag (for total receptor).

-

-

Data Analysis:

-

Gate on the live cell population.

-

Quantify the mean fluorescence intensity (MFI) for both channels to determine the relative levels of surface and total TGFBR2.

-

Conclusion

This compound is a highly selective inhibitor of the TGF-β signaling pathway that operates through a novel mechanism of inducing the proteasomal degradation of TGFBR2. This specificity for the TGF-β pathway over the related Activin/Nodal pathway makes it a valuable tool for dissecting the biological roles of TGF-β signaling. While its broader off-target profile remains to be fully elucidated, the available data strongly support its use as a selective chemical probe. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the activity of this compound and similar molecules in various biological contexts. Future studies focusing on a comprehensive kinome-wide selectivity screen and determination of its direct binding partner and kinetics will provide a more complete understanding of this intriguing small molecule.

References

- 1. Luciferase reporter assay [bio-protocol.org]

- 2. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | TGF-beta/Smad | TargetMol [targetmol.com]

- 5. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]

The Small Molecule ITD-1: A Technical Guide to Inducing Cardiomyocyte Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiomyocyte generation from pluripotent stem cells (PSCs) is a cornerstone of cardiovascular research and regenerative medicine. The small molecule ITD-1 has emerged as a potent inducer of cardiomyocyte differentiation. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound promotes cardiogenesis, detailed experimental protocols for its application, and a quantitative summary of its efficacy. This compound selectively inhibits the Transforming Growth Factor-β (TGF-β) signaling pathway by inducing the proteasomal degradation of the TGF-β type II receptor (TGFBR2), thereby directing mesodermal progenitors towards a cardiac fate.

Introduction

The directed differentiation of pluripotent stem cells into cardiomyocytes holds immense promise for disease modeling, drug screening, and cell-based therapies for cardiac disorders. A critical challenge in this field is the precise manipulation of signaling pathways that govern cell fate decisions during embryonic development. The TGF-β signaling pathway plays a crucial, yet complex, biphasic role in cardiogenesis. While essential for initial mesoderm induction, sustained TGF-β signaling after this stage inhibits cardiomyocyte specification and promotes the differentiation of other cell types, such as vascular smooth muscle and endothelial cells[1].

This compound, a novel 1,4-dihydropyridine, was identified through a high-throughput screen for its ability to promote cardiomyocyte differentiation from mouse embryonic stem cells[2][3]. This document elucidates the mechanism of action of this compound and provides the necessary technical information for its effective use in research and drug development settings.

Mechanism of Action of this compound

This compound's primary mechanism of action is the selective inhibition of the TGF-β signaling pathway. Unlike many other inhibitors that target the kinase activity of the TGF-β receptors, this compound uniquely functions by inducing the degradation of the TGF-β type II receptor (TGFBR2)[2].

Ubiquitin-Independent Proteasomal Degradation of TGFBR2

This compound promotes the clearance of TGFBR2 from the cell surface, followed by its degradation via the proteasome[2]. Notably, this degradation process is independent of ubiquitination, a common pathway for protein degradation[2]. This distinct mechanism provides a highly selective means of inhibiting TGF-β signaling.

Downstream Signaling Events

The degradation of TGFBR2 by this compound prevents the activation of the TGF-β signaling cascade. This includes the inhibition of both the canonical Smad2/3 pathway and the non-canonical TGF-β-activated kinase 1 (TAK1) pathway[4]. By blocking these downstream signals during a critical window of differentiation, this compound facilitates the expression of key cardiac transcription factors, such as Nkx2.5 and GATA4, which are essential for cardiomyocyte lineage commitment[5].

Quantitative Data on this compound Efficacy

The following table summarizes the key quantitative parameters of this compound's activity in promoting cardiomyocyte differentiation.

| Parameter | Value | Cell Type | Reference |

| IC50 for TGF-β Signaling Inhibition | ~0.4 - 0.8 µM | Mouse Embryonic Stem Cells | [2][3] |

| Cardiomyocyte Differentiation Efficiency | Treatment with this compound from day 3-5 of differentiation selectively enhances the differentiation of uncommitted mesoderm to cardiomyocytes. | Mouse and Human Embryonic Stem Cells | [2] |

| Purity of Differentiated Cardiomyocytes | Protocols combining directed differentiation with purification steps can yield cardiomyocyte populations with purities exceeding 90% (as measured by cardiac troponin T expression). | Human Pluripotent Stem Cells | [6] |

Experimental Protocols

The following protocols provide a framework for utilizing this compound to induce cardiomyocyte differentiation from mouse pluripotent stem cells and for the subsequent identification of differentiated cardiomyocytes.

Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells (mESCs)

This protocol is adapted from established methods for mESC differentiation with the specific inclusion of this compound treatment[1][7].

Materials:

-

Mouse Embryonic Stem Cells (mESCs)

-

DMEM (high glucose)

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

L-glutamine

-

β-mercaptoethanol

-

LIF (Leukemia Inhibitory Factor)

-

Hanging drop culture plates

-

Gelatin-coated tissue culture plates

-

This compound (stock solution in DMSO)

-

Cardiomyocyte differentiation medium (e.g., IMDM supplemented with FBS, L-glutamine, NEAA, and β-mercaptoethanol)

Procedure:

-

mESC Culture: Maintain mESCs in an undifferentiated state on gelatin-coated plates in DMEM supplemented with 15% FBS, NEAA, L-glutamine, β-mercaptoethanol, and LIF.

-

Embryoid Body (EB) Formation:

-

Dissociate mESCs to single cells.

-

Form EBs by hanging drop method (e.g., 400 cells per 20 µL drop) in differentiation medium without LIF.

-

Culture EBs in hanging drops for 2 days.

-

-

EB Plating and this compound Treatment:

-

After 2 days, collect EBs and plate them onto gelatin-coated plates in differentiation medium.

-

On day 3 of differentiation, add this compound to the culture medium at a final concentration of 0.5 - 1 µM.

-

Continue treatment with this compound until day 5 of differentiation.

-

-

Cardiomyocyte Maturation:

-

From day 5 onwards, change the medium every two days with fresh differentiation medium without this compound.

-

Beating cardiomyocytes can typically be observed between days 8 and 12 of differentiation.

-

Immunocytochemistry for Cardiomyocyte Identification

This protocol allows for the visualization and confirmation of differentiated cardiomyocytes using antibodies against cardiac-specific markers like cardiac Troponin T (cTnT)[1].

Materials:

-

Differentiated cell culture

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody (e.g., anti-cTnT)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to the recommended concentration.

-

Incubate the cells with the primary antibody overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the fluorescently labeled secondary antibody in blocking buffer.

-

Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate the cells with DAPI solution for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount a coverslip onto the plate using mounting medium.

-

-

Visualization:

-

Visualize the stained cells using a fluorescence microscope. Cardiomyocytes will show positive staining for cTnT.

-

Visualizations

Signaling Pathway of this compound Action

Caption: this compound mediated cardiomyocyte differentiation pathway.

Experimental Workflow for this compound Mediated Cardiomyocyte Differentiation

Caption: Experimental workflow for this compound application.

Conclusion

This compound is a valuable tool for researchers and drug development professionals working to generate cardiomyocytes from pluripotent stem cells. Its unique mechanism of inducing ubiquitin-independent proteasomal degradation of TGFBR2 provides a highly selective method for inhibiting the TGF-β pathway, thereby robustly promoting cardiomyocyte differentiation. The protocols and data presented in this guide offer a comprehensive resource for the successful application of this compound in cardiovascular research. Further investigation into the precise downstream targets of the this compound-inhibited pathway will continue to refine our understanding of cardiac development and open new avenues for therapeutic intervention.

References

- 1. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Cardiomyocyte differentiation from mouse embryonic stem cells using a simple and defined protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

ITD-1: A Selective Modulator of TGF-β Signaling in Embryonic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The differentiation of embryonic stem cells (ESCs) into specific lineages is a complex process orchestrated by a network of signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway is a critical regulator of these early developmental decisions, influencing mesoderm induction and subsequent cell fate choices. ITD-1, a small molecule inhibitor, has emerged as a powerful tool for dissecting and directing these processes. Unlike traditional kinase inhibitors, this compound acts through a novel mechanism, inducing the proteasomal degradation of the TGF-β type II receptor (TGFBR2). This selective inhibition diverts the differentiation of uncommitted mesoderm away from certain lineages and potently promotes the generation of cardiomyocytes from pluripotent stem cells. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its profound impact on embryonic cell fate, and detailed protocols for its application in research settings.

Introduction to this compound

This compound is a potent and highly selective small molecule inhibitor of the Transforming Growth factor-β (TGF-β) signaling pathway.[1][2] It was identified as a compound that can efficiently guide the differentiation of embryonic stem cells (ESCs) into heart muscle cells, or cardiomyocytes.[2][3] This capability presents significant therapeutic possibilities for cardiovascular disease, potentially limiting scar tissue formation and promoting the generation of new heart muscle.[3] The unique mechanism of this compound, which involves triggering the degradation of the TGF-β receptor rather than inhibiting its kinase activity, makes it a valuable and selective tool for studying and manipulating cellular processes governed by TGF-β signaling.[3][4]

Chemical Properties of this compound

The fundamental chemical characteristics of this compound are summarized below, providing essential information for its use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 4-[1,1'-Biphenyl]-4-yl-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxo-3-quinolinecarboxylic acid ethyl ester | |

| Molecular Formula | C₂₇H₂₉NO₃ | [5] |

| Molecular Weight | 415.52 g/mol | [1] |

| CAS Number | 1099644-42-4 | [4] |

Mechanism of Action: Selective Inhibition of TGF-β Signaling

The TGF-β signaling cascade is integral to numerous cellular processes, including differentiation, proliferation, and apoptosis.[6] this compound's inhibitory effect is not achieved by blocking the kinase activity of the pathway's receptors, a common mechanism for signaling inhibitors. Instead, it selectively induces the degradation of the TGF-β type II receptor (TGFBR2), effectively dismantling the signaling complex at the cell surface.[4]

The Canonical TGF-β/SMAD Pathway

The TGF-β pathway is initiated when a ligand, such as TGF-β, binds to a type II receptor (TGFBR2).[6] This binding event recruits and phosphorylates a type I receptor (TGFBR1), activating its kinase domain. The activated TGFBR1 then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[6][7] These phosphorylated R-SMADs form a complex with a common mediator SMAD (Co-SMAD), SMAD4. This entire complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes that control cell fate and function.[6]

References

The Core of Discovery: A Technical Guide to Foundational Research on TGF-beta Inhibitors

For Researchers, Scientists, and Drug Development Professionals